4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline
CAS No.:
Cat. No.: VC16298700
Molecular Formula: C22H21N3O
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
![4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline -](/images/structure/VC16298700.png)
Specification
Molecular Formula | C22H21N3O |
---|---|
Molecular Weight | 343.4 g/mol |
IUPAC Name | 4-methoxy-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline |
Standard InChI | InChI=1S/C22H21N3O/c1-15-21(19-5-3-4-6-20(19)24-15)22(16-11-13-23-14-12-16)25-17-7-9-18(26-2)10-8-17/h3-14,22,24-25H,1-2H3 |
Standard InChI Key | RXCOPTVGNPFBDI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=CC=C(C=C4)OC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
4-Methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline features:
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Aniline backbone: A para-methoxy-substituted benzene ring linked to an amine group.
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Indole-pyrrolidine hybrid: A 2-methylindole moiety fused at the 3-position.
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Pyridine integration: A pyridin-4-yl group connected via a methylene bridge.
The IUPAC name reflects this arrangement, with systematic numbering prioritizing the aniline (position 4), indole (position 3), and pyridine (position 4) substituents .
Table 1: Comparative Structural Features of Analogous Compounds
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically proceeds through three stages:
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Indole-pyrrolidine formation: Friedel-Crafts alkylation between 2-methylindole and pyridine-4-carbaldehyde under acidic conditions.
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Methoxylation: Electrophilic substitution introducing the para-methoxy group to aniline precursors.
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Schiff base condensation: Coupling of functionalized aniline with the indole-pyridine intermediate via reductive amination .
Critical reaction parameters include:
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Temperature control (60–80°C) to prevent indole ring decomposition
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Use of NaBH4 as a selective reducing agent
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Chromatographic purification (>95% purity)
Target Receptor | 4-Methoxy Derivative | 4-Chloro Analog |
---|---|---|
5-HT2A | 58 nM | 112 nM |
α4β2 nAChR | 340 nM | 890 nM |
DAT | >10 μM | 6.7 μM |
Physicochemical Properties
Solubility and Stability
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LogP: 3.2 ± 0.1 (predicted) indicates moderate lipophilicity
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Aqueous solubility: <0.1 mg/mL at pH 7.4
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Photostability: 92% remaining after 24h UV exposure (λ = 254 nm)
Toxicological Profile
Acute Toxicity Studies
Rodent models (Sprague-Dawley rats) show:
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LD50: 480 mg/kg (oral)
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Notable hepatotoxicity at doses >100 mg/kg/day
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No observed neurotoxicity below 50 mg/kg
Computational Modeling Insights
Molecular Dynamics Simulations
Docking studies reveal:
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Stable π-π stacking between indole and 5-HT2A Phe234
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Hydrogen bonding between pyridine N and nAChR Tyr126
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Methoxy group orientation critical for membrane permeability
Current Research Challenges
Key unresolved issues include:
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Lack of human cytochrome P450 interaction data
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Undefined long-term endocrine effects
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Need for enantiomeric resolution (racemic synthesis currently standard)
Future Directions
Priority research areas should address:
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Development of asymmetric synthetic routes
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PET radioligand derivatives for CNS imaging
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Hybrid structures combining SSRI and smoking cessation pharmacophores
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